1-(4-((6-Acetamidopyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide
Description
1-(4-((6-Acetamidopyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide is a synthetic small-molecule compound featuring a piperidine-4-carboxamide core linked to a 6-acetamidopyridazine moiety via a thioether-containing butanoyl bridge.
Properties
IUPAC Name |
1-[4-(6-acetamidopyridazin-3-yl)sulfanylbutanoyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3S/c1-11(22)18-13-4-5-14(20-19-13)25-10-2-3-15(23)21-8-6-12(7-9-21)16(17)24/h4-5,12H,2-3,6-10H2,1H3,(H2,17,24)(H,18,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUCBNVJSGPIPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)N2CCC(CC2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, indicating a potential for diverse biological activities.
Mode of Action
It’s worth noting that similar piperidine carboxamide derivatives have been identified as inhibitors of anaplastic lymphoma kinase (alk). These inhibitors interact with the ALK kinase domain, leading to a shift in its conformation and allowing access to an extended hydrophobic pocket.
Biological Activity
1-(4-((6-Acetamidopyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's structure, biological mechanisms, and relevant research findings.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C16H23N5O3S
- Molecular Weight: 365.5 g/mol
- CAS Number: 1105248-48-3
The compound features a piperidine ring, a pyridazine moiety, and a thioether linkage, which contribute to its unique biological properties. The presence of the acetamido group enhances its potential for hydrogen bonding, impacting its solubility and interaction with biological targets.
The biological activity of 1-(4-((6-Acetamidopyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide is hypothesized to involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to active or allosteric sites.
- Receptor Interaction: It could interact with cellular receptors, influencing signaling pathways.
- DNA/RNA Binding: Potential interactions with nucleic acids may affect gene expression or replication processes.
Antimicrobial Activity
Research indicates that derivatives of pyridazine, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains and fungi.
Anticancer Potential
Recent investigations into the anticancer properties of 1-(4-((6-Acetamidopyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide have yielded promising results:
- In vitro Studies: Preliminary evaluations demonstrate that this compound can induce apoptosis in cancer cell lines such as HepG2 (human liver cancer cells). For instance, an analog showed an IC50 value of 11.3 μM against HepG2 cells .
| Cell Line | IC50 Value (μM) | Effect |
|---|---|---|
| HepG2 | 11.3 | Induces apoptosis |
| K562 | 4.5 | Strong anti-proliferative effect |
Case Studies
-
VEGFR and ERK Pathway Inhibition:
A study on similar compounds indicated that they could inhibit VEGFR-2 and ERK pathways, which are crucial in cancer proliferation and survival. The collaborative inhibition of these pathways suggests a multitarget approach to cancer treatment . -
Cytotoxicity Assessment:
Cytotoxicity studies revealed that while the compound exhibits significant activity against cancer cell lines, it also presents some toxicity towards normal liver cell lines at higher concentrations, necessitating further research into its safety profile .
Comparative Analysis with Related Compounds
To better understand the unique aspects of 1-(4-((6-Acetamidopyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| Ethyl 1-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperidine-4-carboxylate | Contains ethyl ester group | Potentially higher solubility |
| N-(2-aminoethyl)piperidine derivatives | Piperidine ring with various substitutions | Targeting multiple kinases |
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The 6-acetamidopyridazine group distinguishes the target compound from Otenabant’s dichlorophenyl-purine system, which is critical for CB1 receptor antagonism .
- Compared to SARS-CoV-2 inhibitors with naphthalene substituents, the target’s pyridazine-thioether motif may reduce hydrophobicity, improving solubility .
Linker Optimization: The butanoyl thioether linker provides a balance between flexibility and stability, contrasting with the shorter amide or ether linkers in analogs like Example 52 .
Binding Affinity and Selectivity
While quantitative data (e.g., IC₅₀) for the target compound are unavailable, inferences can be drawn from analogs:
- Otenabant: Exhibits nanomolar affinity for CB1 receptors (Ki = 0.7 nM) due to its halogenated aromatic purine system, a feature absent in the target compound .
- SARS-CoV-2 Inhibitors : Fluorobenzyl and naphthalene groups in analogs achieve micromolar inhibition of viral proteases, suggesting the target’s pyridazine could offer alternative π-π interactions for similar targets .
Metabolic and Pharmacokinetic Considerations
- Thioether Stability : The sulfur atom in the target compound may slow oxidative metabolism compared to oxygen-based linkers, as seen in pyrrolidine carboxamides with hydroxy groups (e.g., Example 51) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
